molecular formula C12H17NO2 B15069090 (S)-Ethyl 2-(benzylamino)propanoate

(S)-Ethyl 2-(benzylamino)propanoate

Cat. No.: B15069090
M. Wt: 207.27 g/mol
InChI Key: QDBFFNIUCGDMQN-JTQLQIEISA-N
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Description

(S)-Ethyl 2-(benzylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, with a benzylamino substituent on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(benzylamino)propanoate typically involves the esterification of 2-(benzylamino)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(benzylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-Ethyl 2-(benzylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(benzylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby modulating their activity. The ester group can also undergo hydrolysis, releasing the active amine moiety that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(benzylamino)propanoate
  • Ethyl 2-(phenylamino)propanoate
  • Propyl 2-(benzylamino)propanoate

Uniqueness

(S)-Ethyl 2-(benzylamino)propanoate is unique due to its specific stereochemistry and the presence of both an ester and benzylamino group. This combination of features allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl (2S)-2-(benzylamino)propanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m0/s1

InChI Key

QDBFFNIUCGDMQN-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C)NCC1=CC=CC=C1

Origin of Product

United States

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